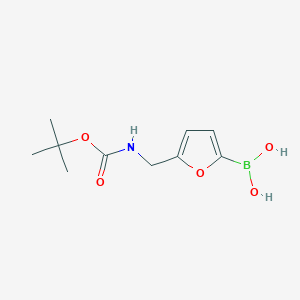
2-Fluoro-5-(4-methylphenyl)benzoic acid
Vue d'ensemble
Description
2-Fluoro-5-(4-methylphenyl)benzoic acid (FMBA) is an organic compound commonly used in various scientific research applications. It is a type of benzoic acid which has a fluorine atom at the 2-position and a methyl group at the 4-position. FMBA is used as a building block in organic synthesis, as a reagent in organic chemistry, and as a starting material for the production of various pharmaceuticals. It is also used in the synthesis of various polymers, dyes, and pigments. FMBA has been studied extensively due to its unique properties, which make it an important compound in a wide range of scientific research applications.
Applications De Recherche Scientifique
1. Analytical and Environmental Chemistry
The compound has been noted for its role in detecting aromatic metabolites in environmental samples. For instance, a study utilized fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium. The degradation pathway proposed in this research was significant for understanding the environmental fate of certain compounds, which could be relevant for environmental monitoring and remediation strategies (Londry & Fedorak, 1993).
2. Drug Metabolism and Pharmacokinetics
The compound has applications in the study of drug metabolism and pharmacokinetics. A comprehensive study involved the computation of molecular properties and monitoring urinary excretion profiles to determine the metabolic fate of related compounds. This research provided valuable insights into the physicochemical properties that dictate the metabolic fate of compounds, offering a scientific basis for drug design and personalized medicine (Ghauri et al., 1992).
3. Medical Imaging and Diagnostic Applications
The compound's derivatives have been used in the synthesis of novel tracers for positron emission tomography (PET) imaging. This has implications for enhancing the diagnosis and treatment monitoring of various diseases, reflecting the compound's importance in the development of medical imaging agents (Wang et al., 2014).
4. Synthesis of Biologically Active Molecules
The compound and its derivatives have been leveraged in the synthesis of new molecules with potential biological activity. Research has demonstrated the synthesis of novel compounds with promising antibacterial activities, indicating the compound's utility in drug discovery and medicinal chemistry (Holla et al., 2003).
5. Antitumor Properties and Chemotherapy
Derivatives of the compound have been explored for their antitumor properties. Studies have focused on modifying the structure of benzothiazoles to enhance their antitumor activity, highlighting the compound's potential in the development of new cancer therapies (Bradshaw et al., 2002).
6. Agricultural Chemistry
The compound's derivatives have been studied for their herbicidal properties. Alterations in the structure of the compound led to changes in herbicidal activity, demonstrating its potential in the development of agricultural chemicals (Hamprecht et al., 2004).
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 2-Fluoro-5-(4-methylphenyl)benzoic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction. In this reaction, the compound may act as an organoboron reagent, which is transferred from boron to palladium . This process involves the formation of a new carbon-carbon bond, which is facilitated by the palladium catalyst .
Biochemical Pathways
It is known that the suzuki–miyaura cross-coupling reaction, in which this compound may play a role, is widely used in organic synthesis . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.
Result of Action
The result of the action of this compound is likely the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the reaction .
Action Environment
The action of this compound, like that of many chemical reactions, can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . .
Propriétés
IUPAC Name |
2-fluoro-5-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTVYDHFZDUNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681116 | |
| Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183641-87-3 | |
| Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)

![2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1439742.png)


![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-](/img/structure/B1439745.png)



![6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1439753.png)
